

Application of Desmethyl Levofloxacin in Forced Degradation Studies of Levofloxacin

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Compound of Interest

Compound Name: *Desmethyl Levofloxacin*

Cat. No.: *B1670300*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies provide crucial information on the intrinsic stability of a drug substance, help in elucidating potential degradation pathways, and are instrumental in the development and validation of stability-indicating analytical methods.[1] Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is susceptible to degradation under various stress conditions. One of its identified degradation products is **Desmethyl Levofloxacin**. This document outlines the role of **Desmethyl Levofloxacin** in the forced degradation studies of Levofloxacin, providing detailed protocols for stress testing and analysis.

Desmethyl Levofloxacin, also known as Levofloxacin Impurity B or Levofloxacin Related Compound A, is a key analyte to monitor during the stability testing of Levofloxacin.[2][3] Its formation, particularly under specific stress conditions, provides insights into the degradation profile of the parent drug. Understanding the conditions under which **Desmethyl Levofloxacin** is formed is essential for developing robust formulations and establishing appropriate storage conditions.

Data Presentation

The formation of **Desmethyl Levofloxacin** and other degradation products is dependent on the specific stress conditions applied. While precise quantitative data from a single comprehensive study is not readily available in the public domain, the following table summarizes the observed degradation of Levofloxacin and the qualitative or semi-quantitative formation of key degradation products under various stress conditions as reported in scientific literature.

Stress Condition	Reagent/Parameters	Observation on Levofloxacin	Formation of Desmethyl Levofloxacin	Other Major Degradants Formed	Reference
Acid Hydrolysis	5.0 M HCl, heat	Slight to major degradation	Identified as a degradation product	Impurity B (unspecified), unknown impurity at RT 4.49	[4] [5]
Base Hydrolysis	5.0 M NaOH	Stable, no significant degradation	Not typically observed	-	[4] [5]
Oxidative Degradation	30% H ₂ O ₂ , heat	Significant degradation	Identified as a degradation product	Levofloxacin N-oxide, one major unknown impurity at RT 2.75	[4] [5] [6]
Thermal Degradation	105 °C, 72 hours	Stable, no significant degradation	Not typically observed	-	[4]
Photolytic Degradation	Exposure to light (ICH Q1B)	Slight decomposition	Identified as a degradation product	Levofloxacin N-oxide, Descarboxyl Levofloxacin	[6] [7] [8]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Levofloxacin, with a focus on the identification and monitoring of **Desmethyl Levofloxacin**.

Preparation of Stock and Working Solutions

- **Levofloxacin Stock Solution:** Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of 1 mg/mL.
- **Working Solution:** Dilute the stock solution with the same solvent to a working concentration suitable for the analytical method (e.g., 100 µg/mL).

Forced Degradation Procedures

The following protocols are based on typical stress conditions outlined in ICH guidelines.^[1]

- **Acid Hydrolysis:**
 - To 1 mL of the Levofloxacin working solution, add 1 mL of 5.0 M HCl.
 - Keep the mixture at 80°C for 2 hours in a water bath.
 - Cool the solution to room temperature.
 - Neutralize the solution with an appropriate volume of 5.0 M NaOH.
 - Dilute to a final concentration suitable for analysis with the mobile phase.
- **Base Hydrolysis:**
 - To 1 mL of the Levofloxacin working solution, add 1 mL of 5.0 M NaOH.
 - Keep the mixture at 80°C for 2 hours in a water bath.
 - Cool the solution to room temperature.
 - Neutralize the solution with an appropriate volume of 5.0 M HCl.
 - Dilute to a final concentration suitable for analysis with the mobile phase.
- **Oxidative Degradation:**
 - To 1 mL of the Levofloxacin working solution, add 1 mL of 30% (v/v) hydrogen peroxide.

- Keep the mixture at room temperature for 24 hours, protected from light.
- Dilute to a final concentration suitable for analysis with the mobile phase.
- Thermal Degradation:
 - Place the solid Levofloxacin drug substance in a thermostatically controlled oven at 105°C for 72 hours.[4]
 - After the specified time, allow the sample to cool to room temperature.
 - Prepare a solution of the heat-treated sample at a suitable concentration for analysis.
- Photolytic Degradation:
 - Expose the Levofloxacin drug substance (spread as a thin layer) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
 - A control sample should be protected from light by wrapping in aluminum foil.
 - After exposure, prepare solutions of both the exposed and control samples at a suitable concentration for analysis.

Analytical Methodology for Detection of Desmethyl Levofloxacin

A validated stability-indicating HPLC or UPLC method is required to separate Levofloxacin from its degradation products, including **Desmethyl Levofloxacin**.

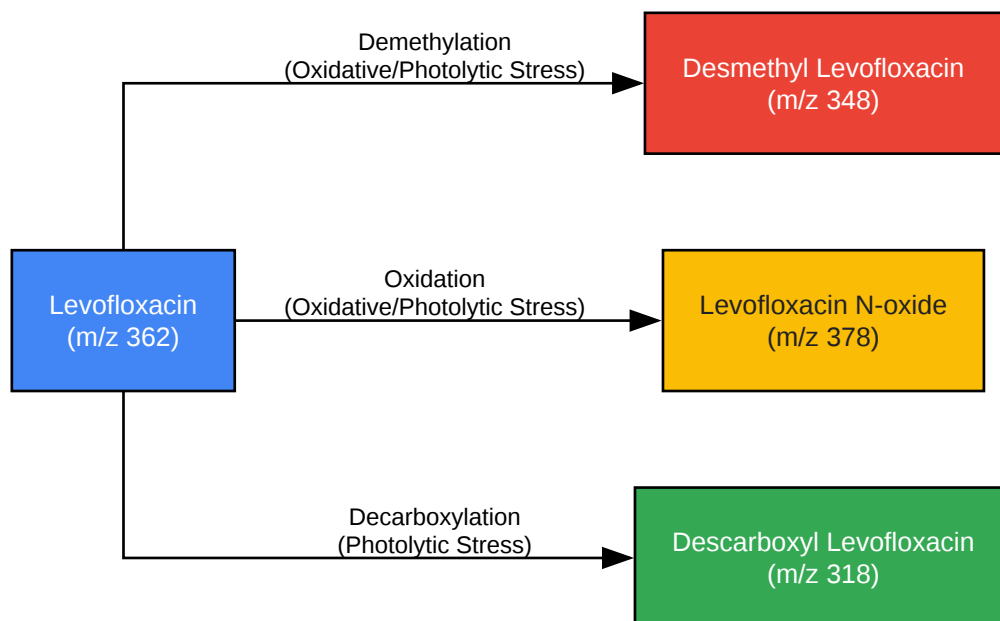
- Chromatographic Conditions (Example):
 - Column: ACE C18 column or equivalent.[5]
 - Mobile Phase: A gradient mixture of a buffer (e.g., 25 mM sodium dihydrogen orthophosphate dihydrate with 0.5% v/v triethylamine, pH 6.0) and methanol.[5]
 - Flow Rate: 1.0 mL/min.

- Detection Wavelength: 294 nm.[5]
- Column Temperature: 25°C.
- Mass Spectrometry for Identification:
 - For unequivocal identification of **Desmethyl Levofloxacin**, LC-MS/MS is the preferred technique.
 - The mass transition for **Desmethyl Levofloxacin** is m/z 348.1 \rightarrow 310.1.[9] The precursor ion $[M+H]^+$ for **Desmethyl Levofloxacin** is observed at m/z 348.2.[7][8]

Visualizations

Levofloxacin Degradation Pathway

The following diagram illustrates a simplified degradation pathway of Levofloxacin, leading to the formation of **Desmethyl Levofloxacin** and other major degradation products. The primary degradation mechanisms include demethylation, oxidation, decarboxylation, and defluorination. [10]

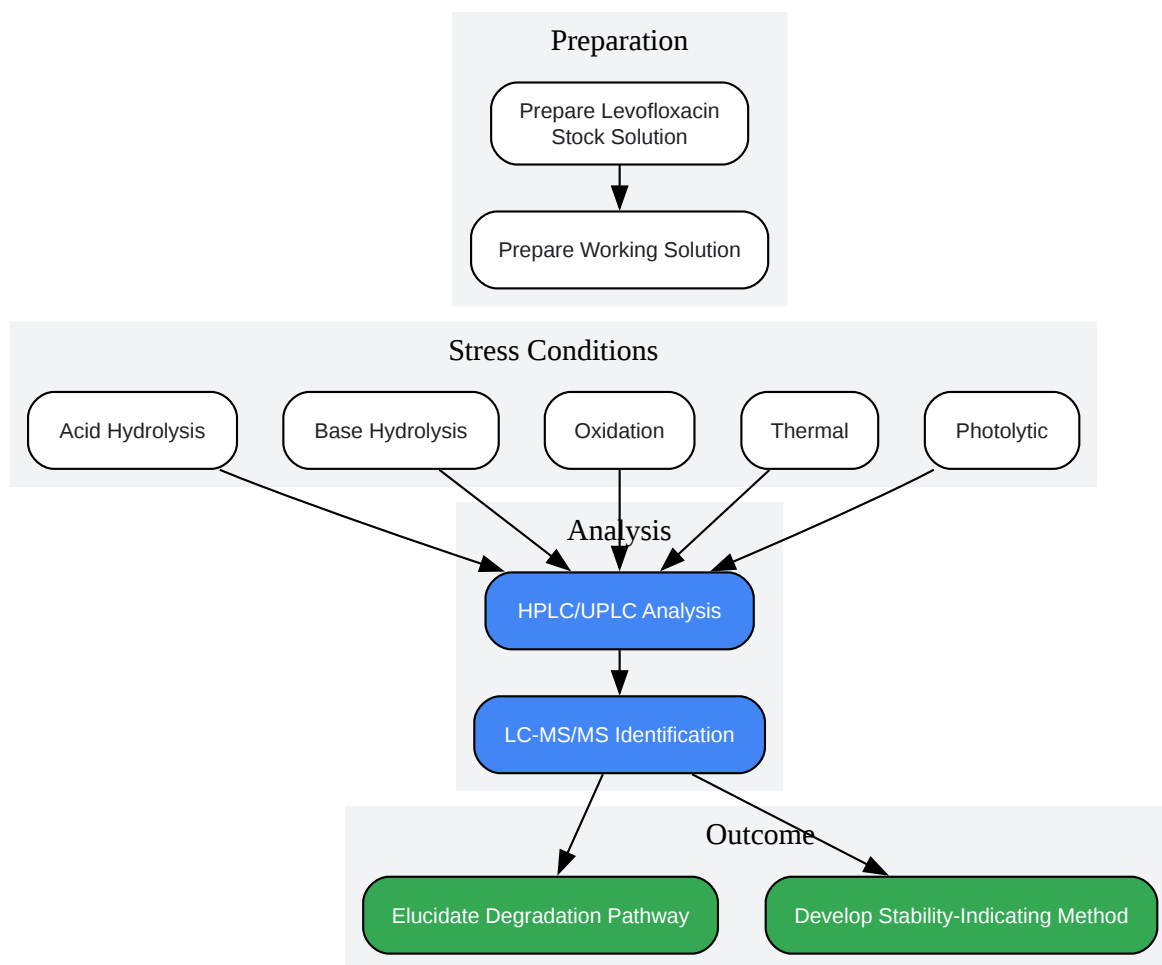


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Caption: Simplified degradation pathway of Levofloxacin.

Forced Degradation Experimental Workflow

The workflow diagram below outlines the sequential steps involved in conducting forced degradation studies of Levofloxacin.



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Caption: Experimental workflow for forced degradation studies.

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